molecular formula C6H3BrFN3 B2527473 1-Azido-2-bromo-4-fluorobenzene CAS No. 85862-81-3

1-Azido-2-bromo-4-fluorobenzene

Cat. No.: B2527473
CAS No.: 85862-81-3
M. Wt: 216.013
InChI Key: MZJSXPJOTBZLEC-UHFFFAOYSA-N
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Description

1-Azido-2-bromo-4-fluorobenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃), a bromine atom, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azido-2-bromo-4-fluorobenzene can be synthesized through a multi-step process involving the introduction of azido, bromo, and fluoro substituents onto a benzene ring. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

1-Azido-2-bromo-4-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The azido group can be replaced by other nucleophiles such as amines or thiols.

    Electrophilic Substitution: The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃), amines, thiols.

    Electrophilic Substitution: Bromine (Br₂), iron(III) bromide (FeBr₃), hydrofluoric acid (HF).

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted azides or amines.

    Electrophilic Substitution: Formation of brominated or fluorinated derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

1-Azido-2-bromo-4-fluorobenzene has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in click chemistry reactions.

    Biology: Employed in the study of biological systems through bioorthogonal chemistry, enabling the labeling and tracking of biomolecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: Contains a bromine and a fluorine atom on the benzene ring but lacks the azido group.

    1-Azido-4-fluorobenzene: Contains an azido and a fluorine atom on the benzene ring but lacks the bromine atom.

    1-Azido-2-fluorobenzene: Contains an azido and a fluorine atom on the benzene ring but lacks the bromine atom.

Uniqueness

1-Azido-2-bromo-4-fluorobenzene is unique due to the presence of all three substituents (azido, bromo, and fluoro) on the benzene ring

Properties

IUPAC Name

1-azido-2-bromo-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJSXPJOTBZLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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